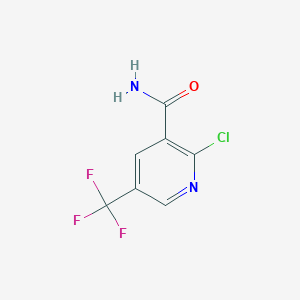

2-Chloro-5-(trifluoromethyl)nicotinamide

Descripción general

Descripción

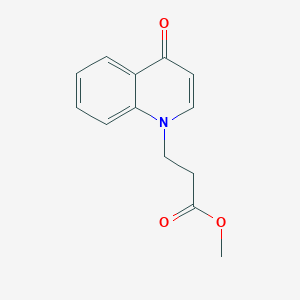

“2-Chloro-5-(trifluoromethyl)nicotinamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . It has the empirical formula C7H4ClF3N2O and a molecular weight of 224.57 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, has been discussed in several papers . For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC(=O)c1ccc(nc1Cl)C(F)(F)F . The InChI key for this compound is JBTBDGVGPLLRLS-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm³, a boiling point of 251.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 38.9±0.4 cm³ and a polar surface area of 37 Ų .

Aplicaciones Científicas De Investigación

Herbicidal Activity and Synthesis

- 2-Chloro-5-(trifluoromethyl)nicotinamide derivatives have been explored for their potential as herbicides. For example, a series of N-(arylmethoxy)-2-chloronicotinamides showed significant herbicidal activity against various plants, like Agrostis stolonifera and Lemna paucicostata, indicating potential for the development of new herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

Synthesis of Key Intermediates

- This compound derivatives serve as key intermediates in the synthesis of other compounds. For instance, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, synthesized from nicotinamide, is a crucial intermediate for the production of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).

Development of Anti-Infective Agents

- Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a derivative, has been developed for its role in the synthesis of novel anti-infective agents. This process emphasizes economical and safe production methods (J. Mulder et al., 2013).

Supramolecular Chemistry

- Nicotinamide, a related compound, is used in the synthesis of supramolecular structures like copper(II) chlorobenzoates. These structures have potential applications in various fields, including materials science and pharmaceuticals (J. Halaška et al., 2013).

Pharmaceutical Applications

- Nicotinamide, closely related to this compound, is extensively used in therapeutic applications, ranging from skin treatments to stem cell applications. Its modulation of multiple cellular pathways makes it a candidate for various disease treatments (Ya Meng et al., 2018).

NMR Hyperpolarization and Molecular Imaging

- Nicotinamide-1-15N, a labeled form of nicotinamide, can be hyperpolarized using parahydrogen gas. This method significantly enhances NMR detection sensitivity, suggesting potential applications in in vivo molecular imaging studies (R. Shchepin et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Direcciones Futuras

While specific future directions for “2-Chloro-5-(trifluoromethyl)nicotinamide” are not mentioned in the available resources, it’s worth noting that the development of fluorinated organic chemicals is becoming an increasingly important research topic . It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mecanismo De Acción

Target of Action

2-Chloro-5-(trifluoromethyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), which plays a crucial role in various biological processes . .

Mode of Action

It’s known that nicotinamide and its derivatives generally function by interacting with their targets, leading to changes in cellular processes .

Result of Action

Given its structural similarity to nicotinamide, it may share some of the latter’s effects, which include a wide range of biological applications .

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYIIUDQDXGSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)

![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)

![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)

![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)